2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpropanoyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 2-(4-chlorophenyl)acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with acetamide under basic conditions.
Preparation of 2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline: This intermediate can be synthesized by the reaction of 2-methylpropanoyl chloride with tetrahydroisoquinoline in the presence of a base.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)acetamide
- 2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline
- 4-chlorobenzoyl chloride
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-10-9-16-5-8-19(12-17(16)13-24)23-20(25)11-15-3-6-18(22)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBIIFOSGXDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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